molecular formula C12H14Cl2N2O3S B14391949 2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione CAS No. 88618-36-4

2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione

Cat. No.: B14391949
CAS No.: 88618-36-4
M. Wt: 337.2 g/mol
InChI Key: MLLZJFFQEQCAIG-UHFFFAOYSA-N
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Description

2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a benzothiazole ring and bis(2-chloroethyl)amino group, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by the introduction of the bis(2-chloroethyl)amino group via nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amines or the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the bis(2-chloroethyl)amino group are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in cancer research due to its cytotoxic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione involves its interaction with cellular components, leading to various biochemical effects. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, resulting in DNA cross-linking and inhibition of DNA replication. This property is particularly significant in cancer research, where the compound’s ability to induce cell death in rapidly dividing cells is being investigated. The benzothiazole ring structure also contributes to its biological activity by interacting with specific enzymes and receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[Bis(2-chloroethyl)amino]methyl}-1H-benzimidazole-1,3(2H)-dione
  • 2-{[Bis(2-chloroethyl)amino]methyl}-1H-quinazoline-1,3(2H)-dione
  • 2-{[Bis(2-chloroethyl)amino]methyl}-1H-isoquinoline-1,3(2H)-dione

Uniqueness

Compared to similar compounds, 2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione stands out due to its unique benzothiazole ring structure, which imparts distinct chemical and biological properties. The presence of the sulfur atom in the benzothiazole ring enhances its reactivity and ability to form stable complexes with various biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88618-36-4

Molecular Formula

C12H14Cl2N2O3S

Molecular Weight

337.2 g/mol

IUPAC Name

2-[bis(2-chloroethyl)aminomethyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H14Cl2N2O3S/c13-5-7-15(8-6-14)9-16-12(17)10-3-1-2-4-11(10)20(16,18)19/h1-4H,5-9H2

InChI Key

MLLZJFFQEQCAIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CN(CCCl)CCCl

Origin of Product

United States

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